molecular formula C15H15NO2 B8810327 Ethyl 2-methyl-4-phenylnicotinate CAS No. 61209-74-3

Ethyl 2-methyl-4-phenylnicotinate

Cat. No.: B8810327
CAS No.: 61209-74-3
M. Wt: 241.28 g/mol
InChI Key: JHGQBYHIUKINFR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenylnicotinate is a chemical compound with the CAS Registry Number 61209-74-3 . This compound is a derivative of nicotinate, featuring a phenyl substituent and an ethyl ester functional group. It has a molecular formula of C 15 H 15 NO 2 and a molecular weight of 241.285 g/mol . Key physicochemical properties include a topological polar surface area (PSA) of 39.19 Ų and a calculated logP (partition coefficient) of 3.23 , which can provide valuable insights into its solubility and permeability characteristics for research purposes. As a nicotinate derivative, it serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Potential applications include its use in the development of pharmaceutical compounds, material science studies, and as a precursor for further chemical synthesis. Researchers can utilize this compound to explore structure-activity relationships or to create more complex molecular architectures. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

61209-74-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 2-methyl-4-phenylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)14-11(2)16-10-9-13(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

JHGQBYHIUKINFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Properties
Ethyl 2-methyl-4-phenylnicotinate has been studied for its neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta, a key factor in Alzheimer's disease. Research indicates that this compound acts as a selective inhibitor of human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation in the brain. The compound demonstrated significant protective effects on neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

2. Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds were evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in developing new antimicrobial agents, particularly against resistant bacterial strains .

3. Synthesis of Bioactive Compounds
this compound serves as a precursor in synthesizing other bioactive compounds. Its structural framework can be modified to produce derivatives with enhanced biological activities, including antitumor and antiviral properties. The versatility of this compound in synthetic chemistry allows for the exploration of new therapeutic candidates .

Case Studies

Case Study 1: Neuroprotective Effects
In a study published in Nature Communications, researchers synthesized a series of nicotinate derivatives, including this compound, and assessed their hAChE inhibitory activity. The most potent derivative showed an IC50 value indicating strong inhibition, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .

Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound significantly enhanced its antimicrobial activity, paving the way for further development as an antibacterial agent .

Summary Table: Biological Activities and Synthesis Insights

Activity Type Description Reference
NeuroprotectionInhibits amyloid-beta induced neurotoxicity
Antimicrobial ActivityEffective against various bacterial strains
Synthesis MethodologyRing cleavage and nitrogen source utilization

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions Reagents Product Yield Source
Acidic (HCl, reflux)H₂O/EtOH2-Methyl-4-phenylnicotinic acid85%
Basic (NaOH, room temperature)H₂O/THF2-Methyl-4-phenylnicotinic acid78%

Nucleophilic Substitution Reactions

The pyridine ring participates in electrophilic aromatic substitution (EAS) at activated positions. The methyl group directs substitution to the C-5 position, while the phenyl group influences regioselectivity.

Halogenation

Reagents Conditions Product Yield Source
NBS (N-bromosuccinimide)DCM, light, 25°C5-Bromo-2-methyl-4-phenylnicotinate62%

Amination

Reaction with primary amines (e.g., aniline) under acidic conditions yields 6-amino derivatives:

text
Ethyl 2-methyl-4-phenylnicotinate + Aniline → Ethyl 6-(phenylamino)-2-methyl-4-phenylnicotinate

Conditions : Ethanol/H₂O (1:1), reflux, 2 hours. Yield : 92% .

Oxidation of the Methyl Group

The methyl substituent at C-2 is oxidized to a carboxylic acid using strong oxidizing agents:

text
KMnO₄, H₂SO₄, Δ → 2-Carboxy-4-phenylnicotinic acid

Yield : 70% (reported for analogous structures) .

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

text
This compound → 2-Methyl-4-phenylnicotinyl alcohol

Conditions : Anhydrous ether, 0°C → room temperature. Yield : 65% .

Cyclization and Ring Expansion

Under microwave irradiation with FeCl₃, the compound undergoes cyclization to form polycyclic structures:

Reagents Conditions Product Yield Source
FeCl₃, CH₃CN150°C, 1 hour2-Methyl-4-phenylpyrrolo[3,4-b]pyridine79%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the C-6 position:

text
This compound + Phenylboronic acid → Ethyl 2-methyl-4,6-diphenylnicotinate

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C. Yield : 75% (analogous to ).

Photochemical Reactions

Exposure to UV light induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives:

Reagents Conditions Product Yield Source
Styrene, UV light (300 nm)DCM, 12 hoursNicotinate-cyclobutane adduct58%

Key Mechanistic Insights

  • Steric effects : The phenyl group at C-4 hinders electrophilic attack at adjacent positions, favoring reactivity at C-5 and C-6 .

  • Electronic effects : The trifluoromethyl group (if present) increases electrophilicity at C-4, altering reaction pathways.

Preparation Methods

Grignard Reaction-Based Alkylation

A prominent route involves the use of Grignard reagents to introduce phenyl groups. For instance, β-bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard intermediate. Subsequent addition to diethyl oxalacetate yields 2-oxo-4-phenylbutyrate, which undergoes cyclization with ammonium acetate or acetic acid to form the pyridine core. Key steps include:

  • Grignard Formation : β-Bromophenylethane + Mg → Phenylmagnesium bromide (30–60°C, 1–12 h).

  • Nucleophilic Addition : Reaction with diethyl oxalacetate at −30°C to 50°C, yielding an intermediate ketoester.

  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., HCl or AcOH) to form the pyridine ring.

This method achieves yields of 66–80% but requires strict anhydrous conditions and precise temperature control to minimize side reactions like Wurtz coupling.

Improved Process for High-Purity Nicotinates

A patented optimized method (WO2012032528A2) enhances purity (>99%) via hydrochloride salt formation:

  • Synthesis of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester :

    • React 3-bromo-4-hydroxybenzaldehyde with hydroxylamine and sodium formate in formic acid.

    • Cyclize with 2-chloroacetoacetic acid ethyl ester (reflux, 5 h).

  • Cyanidation and Salt Formation :

    • Treat with cuprous cyanide/iodide in DMF (130–135°C, 16 h).

    • Purify via hydrochloride salt precipitation in acetone (yield: 61.5%, HPLC purity: 99.5%).

Cyclization of Enaminones and Enamino Esters

FeCl3-Mediated Condensation

FeCl3 catalyzes the condensation of enamino esters with enones to form substituted nicotinates. For example:

  • Reactants : Ethyl 3-aminocrotonate + 4-phenyl-3-buten-2-one.

  • Conditions : FeCl3 (20 mol%), acetonitrile, 150°C (microwave irradiation, 1 h).

  • Yield : 79% for ethyl 2,6-dimethyl-4-phenylnicotinate.

This method avoids transition metals and enables rapid access to polysubstituted pyridines (Table 1).

Table 1. FeCl3-Catalyzed Synthesis of Ethyl 2-Methyl-4-Phenylnicotinate Derivatives

Reactant Enamino EsterEnoneSolventTemp (°C)Time (h)Yield (%)
Ethyl 3-aminocrotonate4-Phenyl-3-buten-2-oneMeCN150179
Ethyl 3-aminocrotonateChalconeToluene110468

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps. For instance, ethyl 5-cyano-2-methyl-6-oxo-4-aryl-1,6-dihydropyridine-3-carboxylate derivatives are synthesized via microwave heating (120°C, 3–4 h) with cuprous cyanide, achieving yields up to 90%.

Friedländer Condensation for Pyridine Core Assembly

The Friedländer reaction couples aminoketones with carbonyl compounds to construct the pyridine ring. A modified protocol for this compound involves:

  • Reactants : Benzaldehyde, malononitrile, ammonium acetate, and acetylacetone.

  • Conditions : Reflux in acetic acid (6–8 h).

  • Mechanism : Tandem Knoevenagel-Michael addition followed by cyclization and oxidation.

Yields range from 45–74%, with purity dependent on recrystallization solvents (e.g., ethanol or n-butanol).

Metal-Mediated Ring Expansion Strategies

Molybdenum Hexacarbonyl [Mo(CO)6]-Assisted Synthesis

Mo(CO)6 facilitates the ring expansion of isoxazole derivatives to nicotinates. For example:

  • Substrate : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate.

  • Conditions : Mo(CO)6, H2O, MeCN, 60–70°C (2 days).

  • Yield : 45% for methyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives.

Palladium-Catalyzed Cross-Coupling

While less common, Suzuki-Miyaura coupling has been employed to introduce aryl groups post-cyclization. For example, bromonicotinates react with phenylboronic acid under Pd(PPh3)4 catalysis to install the 4-phenyl group.

Challenges and Optimization Strategies

Purity and Byproduct Management

  • Byproducts : Wurtz coupling (Grignard methods), over-alkylation, and dimerization.

  • Mitigation : Use of high-boiling solvents (e.g., DMF) and controlled stoichiometry.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, MeCN) improve reaction homogeneity.

  • Elevated temperatures (>100°C) accelerate cyclization but risk decomposition .

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for Ethyl 2-methyl-4-phenylnicotinate derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis frameworks (e.g., PRISMA guidelines) should be applied: systematically compare studies, normalize data to controls, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Transparent reporting of experimental parameters (e.g., IC₅₀ conditions) is essential .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational stability. Validate models with experimental IC₅₀ values and mutagenesis data. For example, modifying the phenyl group’s position can be simulated to assess steric effects on target active sites .

Q. What advanced spectroscopic techniques address spectral overlap in complex mixtures containing this compound?

  • Methodological Answer : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings. For quantification, hyphenated techniques like LC-NMR or LC-MS/MS provide higher specificity, especially in biological matrices .

Q. How do environmental factors (pH, temperature) influence the hydrolytic stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Monitor degradation via HPLC and kinetic modeling (Arrhenius equation) to predict shelf-life. Identification of hydrolysis byproducts (e.g., free nicotinic acid) requires GC-MS or IR spectroscopy .

Ethical and Methodological Best Practices

Q. What ethical considerations apply when handling this compound in pharmacological studies?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement). Material Safety Data Sheets (MSDS) must be reviewed for toxicity data, and waste disposal should comply with EPA guidelines .

Q. How should researchers design collaborative studies to maintain data integrity with this compound?

  • Methodological Answer : Define roles (e.g., synthesis vs. bioassay teams) and standardize protocols across labs. Use shared digital platforms (e.g., ELN) for real-time data logging. Regular inter-lab calibration (e.g., round-robin testing) ensures consistency .

Tables for Key Parameters

Q. Table 1. Synthetic Optimization Parameters

VariableImpact on YieldMitigation Strategy
Solvent PurityLow purity → side reactionsDistill solvents before use
Catalyst ConcentrationExcess → decompositionTitrate catalyst incrementally
Reaction AtmosphereMoisture → hydrolysisUse inert gas (N₂/Ar)

Q. Table 2. Analytical Cross-Validation

TechniqueParameter MeasuredValidation Criterion
¹H NMRStructural integrityMatch reference δ values
HPLC-UVPuritySingle peak (RSD <2%)
ESI-MSMolecular weight[M+H]⁺ within 1 Da tolerance

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